molecular formula C14H10N4 B1608242 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 95834-35-8

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1608242
CAS No.: 95834-35-8
M. Wt: 234.26 g/mol
InChI Key: CLPBUILTGSQXDN-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and a pyrazole ring with a carbonitrile group. Its distinct chemical framework makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the desired carbonitrile compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, often using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of cyclooxygenase-2, which plays a crucial role in the viral replication process . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby disrupting their normal function.

Comparison with Similar Compounds

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-10-12-11-16-18(13-6-2-1-3-7-13)14(12)17-8-4-5-9-17/h1-9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBUILTGSQXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378960
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95834-35-8
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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